2,2,6-三甲基庚酮

描述

Synthesis Analysis

The synthesis of 2,2,6-Trimethylheptan-3-one and related compounds has been explored in several studies. For instance, the refined synthesis of related compounds like tetrahydro-1,3,3-trimethyldipyrrin highlights streamlined processes involving steps like nitro-aldol condensation and reductive cyclization, emphasizing efficiency and scalability (Ptaszek et al., 2005). Additionally, the synthesis of 2α-hydroxy-2,6,6-trimethylbicyclo[3.1.1]-heptan-3-one under acid catalysis has shown versatility in producing a range of structural derivatives (Koval’skaya et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2,6-Trimethylheptan-3-one, such as 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine, has been elucidated using techniques like X-ray diffraction, demonstrating the importance of structural characterization in understanding the chemical behavior of these molecules (2013).

Chemical Reactions and Properties

The reactivity of 2,2,6-Trimethylheptan-3-one derivatives under various conditions has been a subject of research, indicating a broad spectrum of chemical transformations. For example, studies on 2α-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one have uncovered its potential in synthesizing a wide array of compounds, including bridged bicyclic lactones and aromatic compounds, showcasing the compound's versatility in organic synthesis (Koval’skaya et al., 2004).

Physical Properties Analysis

Research on compounds structurally similar to 2,2,6-Trimethylheptan-3-one, such as conformational analysis of 2,3,3-trimethylhexane, provides insights into the physical characteristics of these molecules, including their conformations and vibrational properties, which are crucial for understanding their behavior in different environments (Crowder, 1986).

科学研究应用

金属凝胶中的自组装

- 钟等人(2016年)的研究集中在由Fe(III)/Fe(II)离子诱导的三甲酰胺配体形成的金属凝胶的自组装上。这项研究突出了金属配体相互作用和分子间氢键在创造具有良好机械性能和热可逆性的金属凝胶中的潜力(Zhong et al., 2016)。

分子结构和相变研究

- 沈等人(2000年)利用热量计和中子散射等各种技术对分子玻璃形成剂三甲基庚烷进行了实验研究。这项研究有助于理解物质中的分子结构和相变(Shen et al., 2000)。

聚合物降解中的反应机制

- 贝尔坦等人(2007年)对从2,4,6-三甲基庚烷中提取氢原子进行了详细的密度泛函理论研究,为聚丙烯等聚合物中过氧化降解机制提供了见解(Bertin et al., 2007)。

加氢裂化和异构化

- 马滕斯等人(1987年)讨论了在大孔沸石催化剂上对支链烷烃,包括2,4,6-三甲基庚烷的异构化和加氢裂化的研究。这项研究对理解石油精炼过程中的机制具有重要意义(Martens et al., 1987)。

晶体学和配合物形成

- 伊万诺夫等人(1997年)描述了与2-甲氧基-2,6,6-三甲基庚烷-3,5-二酮形成的钡配合物的制备和晶体学表征。这类研究在配位化学和材料科学领域至关重要(Ivanov et al., 1997)。

腐蚀抑制

- 查菲克等人(2020年)探讨了在酸性环境中使用包括三甲基庚烷衍生物在内的绿色物质来保护低碳钢。这项研究在环境友好腐蚀抑制剂的背景下具有重要价值(Chafiq et al., 2020)。

属性

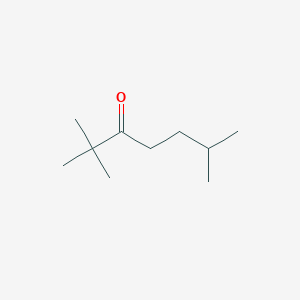

IUPAC Name |

2,2,6-trimethylheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)6-7-9(11)10(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZPUQPROWKXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6-Trimethylheptan-3-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485243.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)

![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)